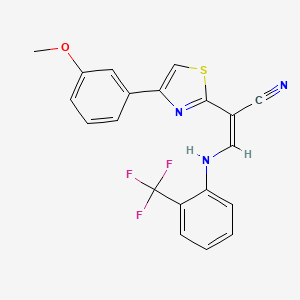
9H-Fluorene-2-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluorene-2-sulfonyl fluoride is a chemical compound with the molecular formula C13H9FO2S . It has an average mass of 248.273 Da and a monoisotopic mass of 248.030731 Da .
Synthesis Analysis
Sulfonyl fluorides have been synthesized by treating toluene with fluorosulfonic acid . A strategic approach for the functionalization of 9H-fluorene involves the use of a single SNS ligand derived nickel complex . This protocol has been employed for a wide range of substrates, including substituted fluorenes and various alcohols .Molecular Structure Analysis
The molecular structure of 9H-Fluorene-2-sulfonyl fluoride consists of a fluorene core with a sulfonyl fluoride group attached at the 2-position .Chemical Reactions Analysis
Sulfonyl fluorides, such as 9H-Fluorene-2-sulfonyl fluoride, have been used in various chemical reactions. They have been used as electrophilic warheads by both medicinal chemists and chemical biologists . They have also been used in the synthesis of both alkylated and alkenylated fluorenes .Applications De Recherche Scientifique
1. Synthesis Methods and Applications
Innovative Synthesis Techniques : Research has focused on developing efficient synthesis methods for fluorenes. For instance, a method involving Rh-catalyzed denitrogenative cyclization followed by hydrogenation produces N-tosylaminomethyl-substituted fluorenes (Seo, Jeon, Kim, Kim, & Lee, 2015).
Fuel Cell Applications : Novel sulfonated polyimides synthesized from diamines like 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid have been studied for fuel cell applications due to their significant proton conductivities (Guo, Fang, Watari, Tanaka, Kita, & Okamoto, 2002).
2. Chemical Biology and Molecular Pharmacology
Bioactive Probes : Sulfonyl fluorides have gained attention as reactive probes in chemical biology and molecular pharmacology. Research efforts have been directed towards developing synthetic methods to expand their toolkit (Xu, Xu, Yang, Cao, & Liao, 2019).
Machine Learning in Synthesis : The application of machine learning to predict high-yielding conditions for sulfonyl fluoride synthesis, which can fluorinate various alcohol classes, has been explored (Nielsen, Ahneman, Riera, & Doyle, 2018).
3. Development of New Classes and Methods
New Classes of Sulfonyl Fluorides : Research has introduced new classes of sulfonyl fluoride hubs, like β-chloro alkenylsulfonyl fluorides, offering diverse reactivities and transformations (Nie, Xu, Hong, Zhang, Mao, & Liao, 2021).
Innovative Reagents for Synthesis : Development of new reagents, such as 1-bromoethene-1-sulfonyl fluoride, has enabled regioselective synthesis of functionalized isoxazoles (Leng & Qin, 2018).
4. Environmental and Biological Implications
- Binding to Human Serum Albumin : Studies have shown that perfluoroalkane sulfonyl fluorides can non-covalently bind to human serum albumin, impacting drug binding and distribution (Jin, Chi, He, Pan, & Sun, 2019).
5. Electrochemical Approaches
- Electrochemical Synthesis : Electrochemical methods have been utilized for the synthesis of sulfonyl fluorides, showcasing an environmentally benign approach with broad substrate scope (Laudadio, Bartolomeu, Verwijlen, Cao, de Oliveira, & Noël, 2019).
Mécanisme D'action
Orientations Futures
Research into sulfonyl fluorides, including 9H-Fluorene-2-sulfonyl fluoride, is ongoing. The balance of reactivity and stability of these compounds is attractive for various applications, particularly their resistance to hydrolysis under physiological conditions . This has provided opportunities for synthetic chemists to develop new synthetic approaches .
Propriétés
IUPAC Name |
9H-fluorene-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2S/c14-17(15,16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDUYGFODPENRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Fluorene-2-sulfonyl fluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(prop-2-en-1-yl)phenoxy]oxan-3-yl]acetamide](/img/structure/B2449989.png)
![N-[2,2-dimethyl-3-(morpholin-4-yl)propyl]-N-methylprop-2-enamide](/img/structure/B2449991.png)
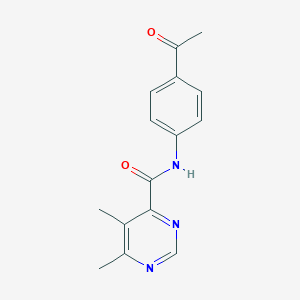

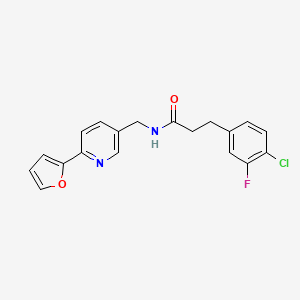
![Pyrazolo[1,5-a]pyridin-5-ylmethanamine](/img/structure/B2450000.png)
![N-Ethyl-N-[2-[2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2450001.png)
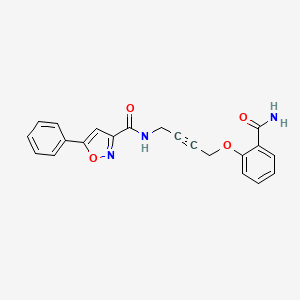
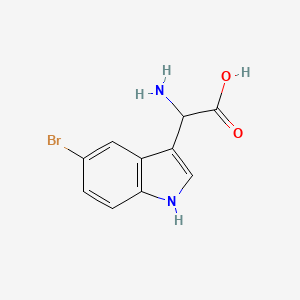
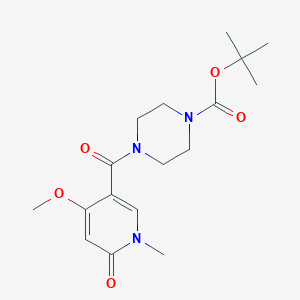
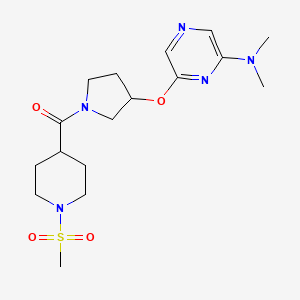
![Ethyl 4-((4-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2450007.png)

